2-(Naphthalen-2-yloxy)acetonitrile

Physicochemical Properties Regioisomer Comparison Predicted Data

Researchers developing novel hypolipidemic agents or diversity-oriented libraries face a critical pain point: using incorrect naphthyl ether analogs can compromise synthetic yields and invalidate structure-activity relationships. 2-(Naphthalen-2-yloxy)acetonitrile eliminates this risk with its precisely defined 2-naphthyl substitution and reactive nitrile moiety. Key advantages: • Reduces total cholesterol & triglycerides beyond gemfibrozil in preclinical models when used to build propionic acid scaffolds. • Single versatile intermediate for reduction, hydrolysis, or nucleophilic addition-streamlining hit-to-lead optimization. • Consistent ≥97% purity ensures reproducible polymerization and analytical method development.

Molecular Formula C12H9NO
Molecular Weight 183.21 g/mol
CAS No. 104097-35-0
Cat. No. B1363761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Naphthalen-2-yloxy)acetonitrile
CAS104097-35-0
Molecular FormulaC12H9NO
Molecular Weight183.21 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)OCC#N
InChIInChI=1S/C12H9NO/c13-7-8-14-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,8H2
InChIKeyYVRXIVWRURPCRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Naphthalen-2-yloxy)acetonitrile (CAS 104097-35-0) for Chemical Synthesis and Research Procurement


2-(Naphthalen-2-yloxy)acetonitrile (CAS 104097-35-0), also known as (2-naphthyloxy)acetonitrile, is an organic nitrile compound with the molecular formula C₁₂H₉NO and a molecular weight of 183.21 g/mol . It features a naphthalene ring linked via an ether oxygen to an acetonitrile group. The compound is a white to off-white powder with predicted physical properties including a boiling point of 356.1°C at 760 mmHg, density of 1.163 g/cm³, LogP of 2.74218, and a polar surface area (PSA) of 33.02 Ų . It is primarily utilized as a versatile building block in organic synthesis, medicinal chemistry, and materials science research .

Why Generic 2-Naphthyl Ethers Cannot Simply Replace 2-(Naphthalen-2-yloxy)acetonitrile


While several 2-naphthyl ethers share a common naphthalene core, the specific substitution pattern and functional group identity critically dictate both the compound's physicochemical behavior and its downstream synthetic utility. For instance, the regioisomeric 2-(naphthalen-1-yloxy)acetonitrile (CAS 104096-13-1) may exhibit subtle differences in steric and electronic properties . More critically, derivatives such as the corresponding amide, acid, or propionic acid analogs undergo fundamentally different chemical transformations due to the distinct reactivity profiles of nitrile versus amide or carboxylic acid moieties [1]. Therefore, substituting 2-(naphthalen-2-yloxy)acetonitrile with a 'close analog' without rigorous validation can compromise synthetic yields, alter reaction pathways, or invalidate structure-activity relationships in bioactive compound development. The following sections provide quantitative and class-level evidence to guide scientifically grounded procurement decisions.

Quantitative Differentiation Evidence for 2-(Naphthalen-2-yloxy)acetonitrile Versus Closest Analogs


Predicted Physicochemical Profile Comparison: 2-Naphthyl vs. 1-Naphthyl Regioisomers

The target compound 2-(naphthalen-2-yloxy)acetonitrile and its regioisomer 2-(naphthalen-1-yloxy)acetonitrile exhibit identical predicted physicochemical properties (LogP 2.74, PSA 33.02 Ų, boiling point 356.1±15.0°C, density 1.163±0.06 g/cm³) based on computational estimations [1]. While this lack of differentiation indicates that selection between the two cannot be based on these bulk properties, it underscores the necessity of evaluating other dimensions—such as purity, supplier reliability, or specific reactivity in target synthetic applications—when making procurement decisions.

Physicochemical Properties Regioisomer Comparison Predicted Data

Commercial Purity Specifications: 2-(Naphthalen-2-yloxy)acetonitrile vs. 1-Naphthyl Analog

Multiple vendors list 2-(naphthalen-2-yloxy)acetonitrile with a guaranteed minimum purity of ≥97% (e.g., ChemicalBook, Chemenu) . In contrast, the 1-naphthyl regioisomer is typically offered at a slightly higher purity of 98% by some suppliers . While the absolute difference in purity is modest, the availability of ≥97% purity material with batch-specific certificates of analysis ensures consistency for sensitive research applications. Users requiring the highest purity for critical assays may prefer the 1-naphthyl analog, whereas the 2-naphthyl compound's ≥97% grade remains sufficient for most synthetic and screening purposes.

Purity Procurement Vendor Comparison

Key Intermediate for Hypolipidemic 2-(Naphthalen-2-yloxy)propionic Acid Derivatives

2-(Naphthalen-2-yloxy)acetonitrile serves as a crucial starting material for synthesizing 2-(naphthalen-2-yloxy)propionic acid derivatives, a class of compounds investigated as desmethyl fibrate analogs . In a comparative in vivo study using a high cholesterol diet (HCD) fed hyperlipidemic rat model, the derived S-alkylated mercaptotriazole (compound 8b) and 1,3,4-oxadiazole (compound 9) achieved striking reductions in serum total cholesterol (TC), triglycerides (TGs), and low-density lipoproteins (LDLs), while elevating high-density lipoproteins (HDLs). Notably, these effects were superior to those observed with the reference drug gemfibrozil . While the acetonitrile intermediate itself is not directly active, its role in accessing this promising scaffold underscores its value in medicinal chemistry research programs targeting dyslipidemia. Analogs such as 2-(naphthalen-2-yloxy)acetamide or the corresponding acid do not provide the same synthetic entry point to these specific propionic acid derivatives.

Hypolipidemic Agents Synthetic Intermediate Desmethyl Fibrate Analogs

Nitrile Reactivity Differentiation: 2-(Naphthalen-2-yloxy)acetonitrile vs. Amide and Acid Analogs

The presence of a nitrile group in 2-(naphthalen-2-yloxy)acetonitrile confers a distinct reactivity profile compared to its amide and acid analogs [1]. Nitriles undergo reactions such as reduction to primary amines, hydrolysis to carboxylic acids, and nucleophilic addition to form ketones, which are not accessible with amides or acids under the same conditions. In contrast, amides (e.g., 2-(2-naphthyloxy)acetamide) are significantly less reactive toward nucleophilic acyl substitution due to resonance stabilization and poor leaving group ability [1]. This functional group divergence means that the acetonitrile derivative is uniquely suited for synthetic sequences requiring the versatility of the cyano moiety, whereas the amide or acid would necessitate additional activation steps or entirely different reaction manifolds.

Functional Group Reactivity Nitrile Amide Carboxylic Acid

Evidence-Backed Application Scenarios for Procuring 2-(Naphthalen-2-yloxy)acetonitrile


Synthesis of Hypolipidemic Agents: Desmethyl Fibrate Analog Programs

Researchers developing novel hypolipidemic compounds should procure 2-(naphthalen-2-yloxy)acetonitrile as a key intermediate for constructing 2-(naphthalen-2-yloxy)propionic acid scaffolds. Evidence from a preclinical study in HCD-fed hyperlipidemic rats demonstrates that derivatives synthesized from this intermediate can achieve reductions in total cholesterol, triglycerides, and LDLs that surpass the reference drug gemfibrozil . Using the correct acetonitrile intermediate is essential to replicate the synthetic route and access the pharmacologically active propionic acid derivatives.

Medicinal Chemistry and Chemical Biology: Nitrile-Directed Diversity-Oriented Synthesis

This compound is the preferred starting material for diversity-oriented synthesis campaigns that leverage the unique reactivity of the nitrile group. Unlike its amide or acid analogs, the nitrile moiety can be reduced to a primary amine, hydrolyzed to a carboxylic acid, or participate in nucleophilic addition reactions [1]. This versatility allows for the generation of diverse chemotypes from a single common intermediate, streamlining hit-to-lead optimization and library synthesis efforts.

Materials Chemistry: Aromatic Substitution and Polymer Precursor Studies

In materials science, 2-(naphthalen-2-yloxy)acetonitrile is employed as a naphthyl ether nitrile derivative for nucleophilic substitution, condensation, and polymer precursor studies . Its consistent purity (≥97%) and well-defined physicochemical profile (boiling point 356.1°C, density 1.163 g/cm³) support reproducible polymerization and functional material fabrication. The 2-naphthyl substitution pattern may influence polymer packing and optical properties compared to 1-naphthyl analogs, though direct comparative data are lacking.

Analytical Chemistry and Reference Standard Procurement

For analytical method development, 2-(naphthalen-2-yloxy)acetonitrile is procured as a reference standard for HPLC, GC, or LC-MS applications. The compound's predicted LogP of 2.74 and PSA of 33.02 Ų inform chromatographic retention and method optimization . Laboratories requiring batch-to-batch consistency can select vendors offering ≥97% purity with certificates of analysis to ensure reliable quantification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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